Cas no 3034-50-2 (1H-Imidazole-5-carboxaldehyde)
1H-Imidazole-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Imidazole-4-carbaldehyde
- Imidazole-4-carboxaldehyde
- 1H-Imidazole-4-carbaldehyde
- 4-Imidazolecarboxaldehyde
- 1H-imidazole-5-carbaldehyde
- 4(5)-imidazole carboxaldehyde
- 4‐Acetylimidazole
- 4-FORMYLIMIDAZOLE
- 5-Imidazolecarboxaldehyde
- 4-H-Imidazole-1-carboxaldehyde
- 1H-imidazol-4-carboxaldehyde
- 1H-Imidazole-4-carboxaldehyde
- 4-Formyl-1H-imidazole
- 4-imidazolecarbaldehyde
- 1H-Imidazole-4-carboxaldehyde(9CI)
- Imidazole-4(or 5)-carboxaldehyde (6CI,7CI)
- Imidazole-4-carboxaldehyde(8CI)
- 1H-Imidazol-4-ylcarboxaldehyde
- 3H-Imidazole-4-carboxaldehyde
- NSC400521
- 4(5)-Imidazolecarboxaldehyde
- imidazole-5-carbaldehyde
- 3H-imidazole-4-carbaldehyde
- 1H-IMIDAZOLE-5-CARBOXALDEHYDE
- 4-imidazole-carboxaldehyde
- 4-Formylimidazole (4(5)-Imidazolecarboxaldehyde)
- 4-formyl imidazole
- zlchem 262
- PubChem8980
- 4-imidazole carboxaldehyde
- Imidazole-4(5)-carbaldehyde
- 1H-Imidazole-4-carbaldehyde #
- 1H-imidazol-4-carbaldehyde
- BP-12470
- NSC-400521
- MFCD00173726
- PS-9348
- HY-59303
- UNII-DWG32KT6XA
- Imidazole 4-carboxaldehyde
- EN300-50613
- F0001-0932
- SY003074
- AM20090419
- NS00028903
- CS-D1058
- AKOS005746985
- DTXSID70184427
- AS-2007
- 1H-4-imidazolecarbaldehyde
- EINECS 221-227-3
- 3034-50-2
- Imidazole-4(1H)-carboxaldehyde
- STR03870
- BCP04813
- DWG32KT6XA
- 1H-imidazole-4-carboaldehyde
- AB-131/25126048
- BDBM7954
- FT-0607896
- Imidazole C-4(5) deriv. 6
- Q-103109
- PB14141
- I0636
- AKOS007930854
- AC-884
- NSC 400521
- 1-H-imidazole-4-carboxaldehyde
- A5586
- 4-Imidazolecarboxaldehyde, 98%
- 3H-imidazole-4-carboaldehyde
- 1H-Imidazole-4-carbaldehyde,96%
- DB-000671
- BBL029981
- imidazole, 4(5)-formyl-
- STL146912
- 1H-Imidazole-5-carboxaldehyde
-
- MDL: MFCD03419298
- Inchi: 1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6)
- InChI Key: ZQEXIXXJFSQPNA-UHFFFAOYSA-N
- SMILES: O=CC1=CN=CN1
Computed Properties
- Exact Mass: 96.03240
- Monoisotopic Mass: 96.032363
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: -0.1
Experimental Properties
- Color/Form: Pale white to off white crystalline powder
- Density: 1.322
- Melting Point: 174-177 °C (lit.)
- Boiling Point: 367.8°C at 760 mmHg
- Flash Point: 179.8℃
- Refractive Index: 1.535
- Solubility: Soluble in DMSO, methanol.
- PSA: 45.75000
- LogP: 0.22220
- Solubility: Not available
- Sensitiveness: Air Sensitive
1H-Imidazole-5-carboxaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Storage Condition:0-10°C
- Risk Phrases:R20/21/22; R36/37/38
1H-Imidazole-5-carboxaldehyde Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Imidazole-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-50613-100mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 100mg |
$19.0 | 2022-10-09 | |
| Enamine | EN300-50613-250mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 250mg |
$19.0 | 2022-10-09 | |
| Enamine | EN300-50613-500mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 500mg |
$19.0 | 2022-10-09 | |
| Enamine | EN300-50613-1000mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 1g |
$24.0 | 2022-10-09 | |
| Enamine | EN300-50613-2500mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 2500mg |
$25.0 | 2022-10-09 | |
| Enamine | EN300-50613-5000mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 5g |
$30.0 | 2022-10-09 | |
| Enamine | EN300-50613-10000mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 10g |
$50.0 | 2022-10-09 | |
| Enamine | EN300-50613-25000mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 25g |
$121.0 | 2022-10-09 | |
| Enamine | EN300-50613-50000mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 50g |
$211.0 | 2022-10-09 | |
| Enamine | EN300-50613-100000mg |
1H-imidazole-5-carbaldehyde |
3034-50-2 | 95.0% | 100g |
$374.0 | 2022-10-09 |
1H-Imidazole-5-carboxaldehyde Suppliers
1H-Imidazole-5-carboxaldehyde Related Literature
-
Oleg Palamarciuc,Miljan N. M. Milunovi?,Angela S?rbu,Elena Stratulat,Aurel Pui,Nevenka Gligorijevic,Sinisa Radulovic,Jozef Ko?í?ek,Denisa Darvasiová,Peter Rapta,Eva A. Enyedy,Ghenadie Novitchi,Sergiu Shova,Vladimir B. Arion New J. Chem. 2019 43 1340
-
Cynthia T. Brewer,Greg Brewer,Ray J. Butcher,Everett E. Carpenter,Ann M. Schmiedekamp,Carl Schmiedekamp,Alison Straka,Carol Viragh,Yevgeniy Yuzefpolskiy,Peter Zavalij Dalton Trans. 2011 40 181
-
S. Vichier-Guerre,L. Dugué,F. Bonhomme,S. Pochet Org. Biomol. Chem. 2017 15 8193
-
Qing Ju,Hongying Tang,Ge Chao,Tiegen Guo,Kang Geng,Nanwen Li J. Mater. Chem. A 2022 10 25295
-
Cynthia Brewer,Greg Brewer,Ray J. Butcher,Everett E. Carpenter,Luciann Cuenca,Bruce C. Noll,W. Robert Scheidt,Carol Viragh,Peter Y. Zavalij,Daniel Zielaski Dalton Trans. 2006 1009
Additional information on 1H-Imidazole-5-carboxaldehyde
Chemical Profile of 1H-Imidazole-5-carboxaldehyde (CAS No. 3034-50-2)
1H-Imidazole-5-carboxaldehyde, identified by its Chemical Abstracts Service (CAS) number 3034-50-2, is a heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The presence of an aldehyde functional group at the 5-position of the imidazole core imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry.
The structural features of 1H-Imidazole-5-carboxaldehyde contribute to its versatility as a building block in drug discovery. The imidazole ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active molecules such as antifungals, antivirals, and anticancer agents. The aldehyde group, on the other hand, serves as a versatile handle for further functionalization via condensation reactions, allowing for the synthesis of more complex structures such as Schiff bases, hydrazones, and oximes.
In recent years, 1H-Imidazole-5-carboxaldehyde has been explored in the development of novel therapeutic agents. One particularly promising area of research involves its application in the synthesis of small-molecule inhibitors targeting enzymatic pathways involved in cancer progression. For instance, studies have demonstrated its utility in generating imidazolyl-based compounds that exhibit inhibitory activity against kinases and other critical enzymes implicated in tumor growth and metastasis. These findings highlight the compound's potential as a precursor for next-generation anticancer drugs.
Furthermore, 1H-Imidazole-5-carboxaldehyde has found relevance in the field of immunomodulation. Researchers have leveraged its structural framework to design molecules capable of modulating immune responses through interactions with specific receptors or signaling pathways. Notably, derivatives of this compound have shown promise in preclinical studies as immunostimulants or immunosuppressants, suggesting its potential application in treating autoimmune diseases or enhancing vaccine efficacy.
The synthesis of 1H-Imidazole-5-carboxaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include formylation reactions at the 5-position of the imidazole ring, often employing reagents such as Vilsmeier-Haack reagent or phosphorus oxychloride (POCl₃) in conjunction with dimethylformamide (DMF). Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies, reducing waste and improving yields.
From a computational chemistry perspective, 1H-Imidazole-5-carboxaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. High-throughput virtual screening (HTVS) has been employed to identify potential binding partners, while quantum mechanical calculations have provided insights into its electronic structure and reactivity. These computational approaches complement experimental efforts by predicting binding affinities and optimizing lead structures for drug development.
The pharmacokinetic properties of derivatives derived from 1H-Imidazole-5-carboxaldehyde are also subjects of active investigation. Researchers are particularly interested in optimizing solubility, bioavailability, and metabolic stability to enhance therapeutic efficacy while minimizing side effects. Techniques such as structure-activity relationship (SAR) studies and pharmacokinetic modeling are employed to guide the design of optimized analogs with improved pharmacological profiles.
In conclusion,1H-Imidazole-5-carboxaldehyde (CAS No. 3034-50-2) represents a structurally intriguing and biologically relevant compound with broad applications in pharmaceutical research. Its unique combination of an imidazole core and an aldehyde functional group makes it a valuable intermediate for synthesizing diverse classes of bioactive molecules. As our understanding of disease mechanisms continues to evolve, compounds like 1H-Imidazole-5-carboxaldehyde will undoubtedly play a pivotal role in the discovery and development of novel therapeutics that address unmet medical needs.
3034-50-2 (1H-Imidazole-5-carboxaldehyde) Related Products
- 35034-22-1(2-Methyl-1H-imidazole-5-carbaldehyde)
- 171102-93-5(2-methyl-1H-Imidazole-4,5-dicarboxaldehyde)
- 88634-78-0(1H-Imidazole-5-carboxaldehyde, 2,4-dimethyl-, hydrochloride (1:1))
- 113825-16-4(5-Methyl-1H-imidazole-2-carbaldehyde)
- 101226-46-4([2,2'-Bi-1H-imidazole]-4-carboxaldehyde)
- 83902-00-5(2-Ethyl-1H-imidazole-5-carbaldehyde)
- 68282-52-0(2,5-dimethyl-1H-imidazole-4-carbaldehyde)
- 68282-53-1(5-Methyl-1H-imidazole-4-carbaldehyde)
- 133746-66-4(2-Amino-1H-imidazole-5-carbaldehyde)
- 64196-75-4(1H-Imidazo[1,2-a]imidazole-3-carboxaldehyde)